molecular formula C12H17BrN2O2 B8186540 (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester

(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B8186540
M. Wt: 301.18 g/mol
InChI Key: IGAREGZGZATZTF-UHFFFAOYSA-N
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Description

(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Bromination: The starting material, 4-methylphenylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

    Carbamoylation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Hydrolysis: The carbamic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Hydrolysis: Carbamic acid and tert-butanol.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic transformations.

Biology

In biological research, this compound may be used to study the effects of carbamates on enzyme activity, particularly those involved in neurotransmission.

Medicine

In medicine, carbamates are known for their use as drugs, particularly as inhibitors of acetylcholinesterase. This compound could potentially be explored for similar applications.

Industry

In the industrial sector, carbamates are used as pesticides and herbicides

Mechanism of Action

The mechanism of action of (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester would depend on its specific application. For example, if used as an acetylcholinesterase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4-methyl-phenyl)-carbamic acid tert-butyl ester: Lacks the bromine atom.

    (2-Amino-3-bromo-phenyl)-carbamic acid tert-butyl ester: Lacks the methyl group.

    (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester group.

Uniqueness

The presence of both the bromine atom and the methyl group on the phenyl ring, along with the tert-butyl ester group, makes (2-Amino-3-bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester unique

Properties

IUPAC Name

tert-butyl N-(2-amino-3-bromo-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-7-5-6-8(10(14)9(7)13)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAREGZGZATZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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